2-Cyclopropyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-Cyclopropyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the reaction of a cyclopropylamine derivative with a pyrimidine precursor under acidic or basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or methyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
2-Cyclopropyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
- 2-Morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
Uniqueness
2-Cyclopropyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is unique due to its specific cyclopropyl and methyl substitutions, which can influence its chemical reactivity and biological activity. These structural features may confer distinct properties compared to other similar compounds, making it a valuable target for further research and development .
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-cyclopropyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H15N3O/c1-14-10(7-2-3-7)13-9-4-5-12-6-8(9)11(14)15/h7,12H,2-6H2,1H3 |
InChI Key |
BUBBNFCMKURVPN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2=C(C1=O)CNCC2)C3CC3 |
Origin of Product |
United States |
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